

# Application Notes and Protocols for GMP-Compliant Radiolabeling Using Tosylethyl-PE2I

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## Compound of Interest

Compound Name: Tosylethyl-PE2I

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These application notes provide a comprehensive overview and detailed protocols for the Good Manufacturing Practice (GMP)-compliant radiolabeling of the precursor **Tosylethyl-PE2I** to produce the positron emission tomography (PET) radiotracer [ $^{18}\text{F}$ ]FE-PE2I. This radiotracer is a high-affinity ligand for the dopamine transporter (DAT), making it a valuable tool in neuroscience research and the clinical diagnosis of neurodegenerative diseases like Parkinson's disease.

## Introduction to GMP in Radiopharmaceutical Production

Good Manufacturing Practice (GMP) is a critical framework for ensuring that radiopharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use.[1][2] Due to the short half-life of many radiopharmaceuticals, quality control can sometimes be retrospective, making strict adherence to GMP imperative.[3] Key principles of GMP in the context of radiopharmaceutical production include:

- **Quality Assurance:** A comprehensive system to ensure that products are of the required quality for their intended use.[2]
- **Personnel:** All personnel must be well-trained in GMP, radiation safety, and the specific procedures for handling radioactive materials.[1][2][4]

- Premises and Equipment: Facilities must be designed to minimize the risk of contamination, and equipment must be qualified, calibrated, and maintained to ensure consistent performance.[2][4][5]
- Documentation: Accurate and thorough documentation is essential for traceability and accountability throughout the manufacturing process.[2][4][5] This includes Standard Operating Procedures (SOPs), batch records, and quality control data.
- Production: All production processes must be clearly defined, validated, and carried out according to SOPs to ensure consistency.
- Quality Control: A dedicated and independent quality control laboratory is necessary to test starting materials, in-process materials, and the final product.[1]
- Radiation Safety: Strict adherence to radiation safety protocols is necessary to protect personnel and prevent environmental contamination.[2]

## [<sup>18</sup>F]FE-PE2I and its Precursor Tosylethyl-PE2I

[<sup>18</sup>F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbo-fluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a PET radioligand with high affinity and selectivity for the dopamine transporter (DAT).[6][7][8] It is synthesized via a nucleophilic substitution reaction using the precursor **Tosylethyl-PE2I**. [7][8] The use of <sup>18</sup>F, with its longer half-life of approximately 110 minutes compared to <sup>11</sup>C, allows for distribution to PET centers without an on-site cyclotron.[6][9]

## GMP-Compliant Automated Radiosynthesis of [<sup>18</sup>F]FE-PE2I

The automated synthesis of [<sup>18</sup>F]FE-PE2I is typically performed using a commercially available radiosynthesis module, such as the GE TRACERLab FX2 N or a Synthra®+ platform, situated within a hot cell in a GMP-compliant cleanroom environment.[7][8][10][11]

## Quantitative Data from GMP-Compliant Syntheses

The following table summarizes quantitative data from published GMP-compliant automated syntheses of [<sup>18</sup>F]FE-PE2I using the **Tosylethyl-PE2I** precursor.

Parameter	Value	Synthesis Module	Reference
Radiochemical Yield (RCY)	39 ± 8%	GE TRACERLab FX2 N	[7][12]
up to 62% (isolated 25 GBq from 80 GBq)	Synthera®+	[10][11]	
35% (average from 45 GBq starting activity)	Synthera®+	[10]	
Molar Activity (Am)	925.3 ± 763 GBq/μmol	GE TRACERLab FX2 N	[7][12]
Synthesis Time	70 minutes	GE TRACERLab FX2 N	[7][12]
Radiochemical Purity	> 95%	GE TRACERLab FX2 N	[7]
Stability	Stable for over 6 hours at room temperature	GE TRACERLab FX2 N	[7][12]

## Detailed Experimental Protocol for Automated Synthesis on GE TRACERLab FX2 N

This protocol is adapted from published procedures for the GMP-compliant synthesis of [<sup>18</sup>F]FE-PE2I.[7][8][12][13]

Materials and Reagents:

- **Tosylethyl-PE2I** precursor (purchased from a qualified vendor, e.g., Pharmasynth AS)[8][12]
- [<sup>18</sup>F]Fluoride (produced from a cyclotron via the <sup>18</sup>O(p,n)<sup>18</sup>F nuclear reaction)[8]
- Kryptofix 2.2.2 (K222)[10]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)[10]

- Acetonitrile (anhydrous)[[10](#)]
- Dimethyl sulfoxide (DMSO, anhydrous)[[10](#)]
- Sterile water for injection
- Sodium ascorbate[[7](#)][[13](#)]
- Saline (0.9% NaCl)
- Solid-phase extraction (SPE) cartridges (e.g., QMA, tC18)[[8](#)]
- Sterile filters (0.22 µm)[[8](#)]

#### Equipment:

- GE TRACERLab FX2 N synthesis module[[7](#)][[8](#)]
- Hot cell with appropriate shielding
- High-Performance Liquid Chromatography (HPLC) system (semi-preparative and analytical) with a radioactivity detector
- Gas Chromatography (GC) system for residual solvent analysis
- Dose calibrator
- pH meter
- Endotoxin testing system
- System for sterility testing

#### Protocol Steps:

- [ $^{18}\text{F}$ ]Fluoride Trapping and Elution:
  - Aqueous [ $^{18}\text{F}$ ]fluoride is transferred from the cyclotron target to the synthesis module.

- The [ $^{18}\text{F}$ ]fluoride is trapped on a pre-conditioned QMA cartridge.[7]
- The trapped [ $^{18}\text{F}$ ]F<sup>-</sup> is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.[7]
- Azeotropic Drying:
  - The [ $^{18}\text{F}$ ]fluoride/Kryptofix mixture is dried azeotropically under a stream of nitrogen at an elevated temperature (e.g., 85°C) to remove water. This step is typically repeated.[14]
- Radiolabeling Reaction:
  - A solution of the **Tosylethyl-PE2I** precursor (e.g., 1.0 mg) dissolved in anhydrous DMSO is added to the reaction vessel containing the dried [ $^{18}\text{F}$ ]KF/K2.2.2 complex.[7][8]
  - The reaction mixture is heated to a high temperature (e.g., 140°C) for a short duration (e.g., 150 seconds).[7]
- Purification:
  - After the reaction, the crude mixture is cooled and diluted with a suitable mobile phase, which may contain sodium ascorbate to prevent radiolysis.[7][13]
  - The diluted mixture is then purified using a semi-preparative HPLC system to isolate the [ $^{18}\text{F}$ ]FE-PE2I from unreacted precursor and other impurities.[7]
- Formulation:
  - The collected HPLC fraction containing [ $^{18}\text{F}$ ]FE-PE2I is passed through a tC18 SPE cartridge to remove the HPLC solvents.
  - The trapped [ $^{18}\text{F}$ ]FE-PE2I is eluted from the cartridge with ethanol.[8]
  - The final product is formulated in a sterile solution, typically saline containing a small percentage of ethanol and sodium ascorbate as a stabilizer, and passed through a 0.22 µm sterile filter into a sterile vial.[8]
- Quality Control:

- A comprehensive set of quality control tests must be performed on the final product according to pharmacopeial standards. These tests include:
  - Appearance: Clear, colorless solution, free of visible particles.
  - pH: Within an acceptable range (e.g., 4.5 - 7.0).
  - Radiochemical Identity and Purity: Confirmed by analytical HPLC.
  - Radionuclidic Identity and Purity: Confirmed by measuring the half-life and energy of the emitted radiation.
  - Residual Solvents: Measured by GC to ensure levels are below acceptable limits.
  - Bacterial Endotoxins: Tested to ensure the product is pyrogen-free.
  - Sterility: The final product must be sterile.
  - Filter Integrity Test: Performed post-filtration to ensure the sterilizing filter was effective.

## Visualizations

### Dopamine Transporter (DAT) Signaling Pathway

The following diagram illustrates the role of the dopamine transporter (DAT) in the synaptic cleft, which is the target for [ $^{18}\text{F}$ ]FE-PE2I imaging.

Caption: Dopamine synthesis, release, and reuptake at the synapse, with [ $^{18}\text{F}$ ]FE-PE2I targeting the DAT.

### GMP-Compliant Radiosynthesis Workflow for [ $^{18}\text{F}$ ]FE-PE2I

This diagram outlines the major steps in the automated, GMP-compliant production of [ $^{18}\text{F}$ ]FE-PE2I.

Caption: Workflow for the GMP-compliant automated synthesis and quality control of [ $^{18}\text{F}$ ]FE-PE2I.

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